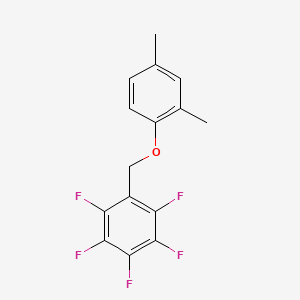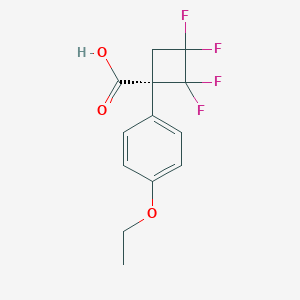![molecular formula C15H16N4O6 B14463519 N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine CAS No. 66163-95-9](/img/structure/B14463519.png)
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is a complex organic compound that features a histidine backbone with an acetyl group and a nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine typically involves multiple steps, starting with the protection of the histidine amino group, followed by the introduction of the nitrophenyl group through a nitration reaction. The acetylation of the histidine residue is then performed to yield the final product. Common reagents used in these reactions include acetic anhydride for acetylation and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the histidine backbone can interact with proteins, potentially inhibiting their function or altering their activity. The acetyl group may also play a role in modulating the compound’s bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-histidine: Lacks the nitrophenyl group, making it less reactive in redox reactions.
3-Nitro-L-histidine: Similar structure but without the acetyl group, affecting its stability and bioavailability.
N-Acetyl-3-[(2-hydroxyphenyl)methyl]-L-histidine: Similar but without the nitro group, altering its chemical reactivity.
Uniqueness
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
66163-95-9 |
|---|---|
Fórmula molecular |
C15H16N4O6 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-[3-[(2-hydroxy-5-nitrophenyl)methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-9(20)17-13(15(22)23)5-12-6-16-8-18(12)7-10-4-11(19(24)25)2-3-14(10)21/h2-4,6,8,13,21H,5,7H2,1H3,(H,17,20)(H,22,23)/t13-/m0/s1 |
Clave InChI |
BAUIOCQCSAPAQK-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


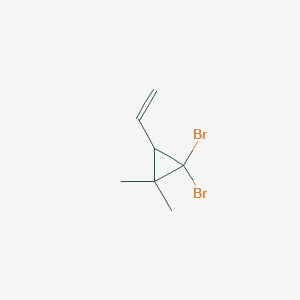
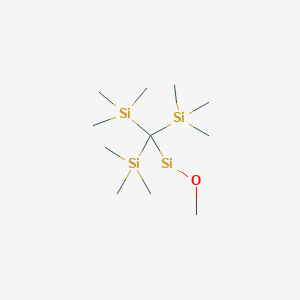


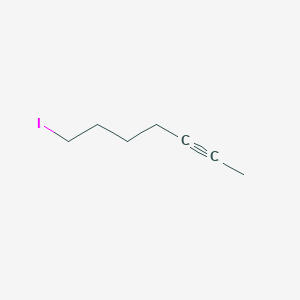
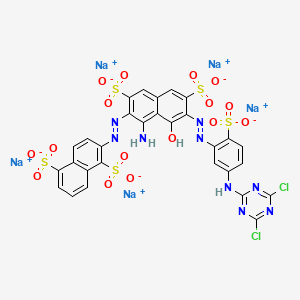
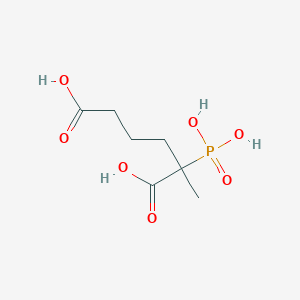
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


